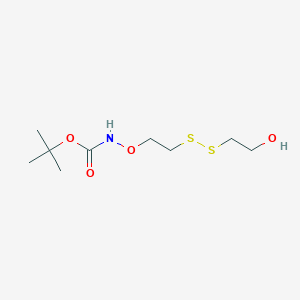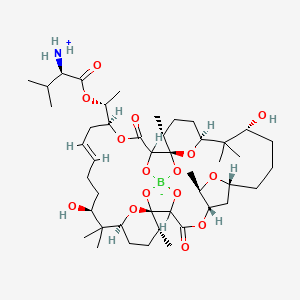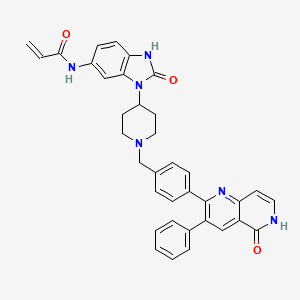
Bromo-PEG1-t-butyl ester
Vue d'ensemble
Description
Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
Bromo-PEG1-t-butyl ester is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters.Molecular Structure Analysis
The molecular formula of Bromo-PEG1-t-butyl ester is C9H17BrO3 . It has a molecular weight of 253.1 g/mol . The structure of Bromo-PEG1-t-butyl ester contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic ether .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG1-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Bromo-PEG1-t-butyl ester appears as a liquid . The exact odor, boiling point, melting point, flash point, and density are not specified . It is soluble in DCM and Hexane .Applications De Recherche Scientifique
Lithium-Sulfur Batteries Development
Bromo-PEG1-t-butyl ester is also used in the development of lithium-sulfur batteries. It serves as an electrolyte additive to improve the performance and life cycle of these batteries, which are known for their high energy density.
Each application utilizes the unique properties of Bromo-PEG1-t-butyl ester, such as its good leaving group for nucleophilic substitution reactions and its t-butyl protected carboxyl group that can be deprotected under acidic conditions . This makes it an invaluable tool in various fields of scientific research.
BenchChem BroadPharm
Mécanisme D'action
Target of Action
Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group attached to the compound is a very good leaving group, making it highly reactive towards nucleophiles .
Mode of Action
The bromide group in Bromo-PEG1-t-butyl ester is highly reactive and can be easily displaced by nucleophiles in a substitution reaction . This allows the compound to form covalent bonds with its targets, altering their structure and function. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another point of reactivity.
Biochemical Pathways
Bromo-PEG1-t-butyl ester is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can participate in various biochemical pathways, influencing the synthesis of complex biological molecules.
Pharmacokinetics
The pharmacokinetic properties of Bromo-PEG1-t-butyl ester are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.
Result of Action
The result of Bromo-PEG1-t-butyl ester’s action depends on the specific context of its use. In enantioselective synthesis, it helps produce chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can have various molecular and cellular effects, depending on their specific structures and functions.
Action Environment
The action of Bromo-PEG1-t-butyl ester can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the polarity and temperature of the environment .
Safety and Hazards
Bromo-PEG1-t-butyl ester is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Propriétés
IUPAC Name |
tert-butyl 3-(2-bromoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOEVTUVNSLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG1-t-butyl ester | |
CAS RN |
1393330-36-3 | |
| Record name | tert-butyl 3-(2-bromoethoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)
